molecular formula C16H20ClN B3077513 N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride CAS No. 1048640-81-8

N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride

Cat. No. B3077513
CAS RN: 1048640-81-8
M. Wt: 261.79 g/mol
InChI Key: KHZCDBMOUSWHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride” is a compound with the CAS Number: 1158584-71-4 . It is a solid substance at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, N-benzylhydroxylamine hydrochloride, can be synthesized by mixing an oxidant, diphenylamine, and an organic solvent under the action of tungstate to obtain C-phenyl-N-benzyl nitrone. This nitrone is then mixed with MTBE and hydroxylamine hydrochloride methyl alcohol to obtain N-benzylhydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular weight of “this compound” is 185.7 . The InChI code is 1S/C10H15N.ClH/c1-3-11-8-10-7-5-4-6-9 (10)2;/h4-7,11H,3,8H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature .

Scientific Research Applications

1. Analytical Studies in Grey-Market Substances

  • A study examined the H NMR spectra of various phenylethanamines, including N-substituted variants, obtained from grey-market internet vendors. This research provides valuable information for forensic and harm-reduction organizations in identifying these compounds (Chapman & Avanes, 2015).

2. Corrosion Inhibition in Industrial Applications

  • N-2-methylbenzylidene-4-antipyrineamine has been investigated for its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid. The study found it to be a significant inhibitor, offering insights into its potential industrial applications (Aziz et al., 2022).

3. Oxidation Studies in Antioxidants

  • Research on aromatic secondary amines, including variants of N,N'-substituted p-phenylenediamines, has been conducted to understand their behavior during oxidation. This study is crucial for applications in the rubber industry (Rapta et al., 2009).

4. Pharmaceutical Applications

  • The compound has been studied for its potential in inhibiting blood platelet aggregation, which is significant for developing new pharmaceutical treatments (Grisar, Claxton, & Mackenzie, 1976).

5. Metabolic Studies

  • Investigation into the metabolic intermediate complexes formed from beta-alkylsubstituted 2-phenylethanamines, including N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride, offers insights into their metabolic pathways, which is crucial for understanding their pharmacokinetics (Jönsson, Štefek, & Lindeke, 1992).

6. Organometallic Chemistry

  • Research in organometallic chemistry involving complexes of N,N-bis(2-arylaminoethyl)methylamine indicates potential applications in catalysis and synthesis (Robbins et al., 2015).

Future Directions

While specific future directions for “N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride” were not found, compounds with similar structures, such as 2-aminothiazole derivatives, have shown promise in medicinal chemistry and drug discovery research, particularly in the development of anticancer drugs . This suggests that “this compound” and similar compounds could have potential applications in future drug development.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-13-8-6-7-11-16(13)12-17-14(2)15-9-4-3-5-10-15;/h3-11,14,17H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZCDBMOUSWHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(C)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.